7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
Description
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields .
Properties
Molecular Formula |
C6H3Cl2N3O2S |
|---|---|
Molecular Weight |
252.08 g/mol |
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-4-1-2-11-5(3-4)9-6(10-11)14(8,12)13/h1-3H |
InChI Key |
WRBXDCXDCFWVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)S(=O)(=O)Cl)C=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly and efficient nature .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Condensation Reactions: The triazole and pyridine rings can undergo condensation reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include enaminonitriles, benzohydrazides, and nitriles. Microwave irradiation at elevated temperatures (e.g., 140°C) is often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Biological Studies: It exhibits antiproliferative activities against various cancer cell lines, making it a valuable compound for cancer research.
Material Sciences: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to cell proliferation and immune response . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride include:
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine: A related compound with similar structural features but lacking the sulfonyl chloride group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile building block for the synthesis of various biologically active compounds .
Biological Activity
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride (CAS No. 1427452-48-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antioxidant, and potential anticancer properties, supported by relevant studies and data.
- Molecular Formula : C6H4ClN3
- Molecular Weight : 153.57 g/mol
- Density : 1.5 g/cm³
- LogP : 1.28
Anti-inflammatory Activity
Research indicates that derivatives of 7-chloro-[1,2,4]triazolo[1,5-a]pyridine exhibit notable anti-inflammatory effects. In a study involving various synthesized triazolo-pyridine compounds, several were tested for their ability to reduce inflammation in animal models. Compounds demonstrated significant reduction in carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .
Key Findings :
- Compounds such as 4c and 12a showed substantial reduction in inflammation.
- The mechanism involves inhibition of pro-inflammatory cytokines.
Antioxidant Activity
In addition to anti-inflammatory properties, certain derivatives have shown antioxidant activity. For instance, compounds were evaluated for their ability to scavenge free radicals in vitro. The results indicated that specific triazolo derivatives could effectively reduce oxidative stress markers in biological systems .
Antioxidant Assay Results :
| Compound | IC50 (µM) | Type of Activity |
|---|---|---|
| 4f | 10 | Radical scavenging |
| 12a | 15 | Antioxidant |
Anticancer Potential
The anticancer activity of 7-chloro-[1,2,4]triazolo[1,5-a]pyridine has been explored through various studies focusing on its effects on cancer cell lines. In vitro assays demonstrated that this compound and its derivatives inhibit the proliferation of several cancer types including lung and breast cancer cells.
Case Study :
In a study by researchers investigating fluorinated derivatives of triazolo compounds, it was noted that certain analogs exhibited significant antiproliferative effects against cancer cell lines with IC50 values in the low micromolar range . The study highlighted the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The biological activity of 7-chloro-[1,2,4]triazolo[1,5-a]pyridine can be attributed to its structural features. The presence of the chloro group at position 7 and the sulfonyl chloride moiety enhances its reactivity and interaction with biological targets.
Summary of SAR Insights:
- Chloro Group : Increases lipophilicity and enhances membrane permeability.
- Sulfonyl Chloride : Acts as an electrophile facilitating nucleophilic attack by biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
